molecular formula C20H16Cl2N4O2 B3502628 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea CAS No. 392708-72-4

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea

Cat. No.: B3502628
CAS No.: 392708-72-4
M. Wt: 415.3 g/mol
InChI Key: ICNLAJXDNMYLKE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea is a synthetic organic compound characterized by the presence of chlorophenyl and carbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-chlorophenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the chlorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding chlorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-phenylurea
  • 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]phenyl]urea
  • 1-(3-Bromophenyl)-3-[2-[(3-bromophenyl)carbamoylamino]phenyl]urea

Uniqueness: 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea is unique due to the presence of two chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-5-3-7-15(11-13)23-19(27)25-17-9-1-2-10-18(17)26-20(28)24-16-8-4-6-14(22)12-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLAJXDNMYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361404
Record name 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392708-72-4
Record name 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,2-PHENYLENE)BIS(3-(3-CHLOROPHENYL)UREA)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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